molecular formula C8H8F3NO B566809 2-Ethoxy-6-(trifluoromethyl)pyridine CAS No. 1245563-18-1

2-Ethoxy-6-(trifluoromethyl)pyridine

Cat. No.: B566809
CAS No.: 1245563-18-1
M. Wt: 191.153
InChI Key: IACREWBZLSNFOP-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an ethoxy group at the second position and a trifluoromethyl group at the sixth position on a pyridine ring.

Scientific Research Applications

2-Ethoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Safety and Hazards

The safety information for 2-Ethoxy-6-(trifluoromethyl)pyridine includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are expected to have many novel applications in the future . This is due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mechanism of Action

Target of Action

2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is a liquid at room temperature

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethyl alcohol in the presence of a base to form 2-ethoxypyridine. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Ethoxy-6-(difluoromethyl)pyridine

Uniqueness

2-Ethoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the ethoxy and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

IUPAC Name

2-ethoxy-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACREWBZLSNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682406
Record name 2-Ethoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245563-18-1
Record name 2-Ethoxy-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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